molecular formula C18H24N2O2 B12039855 1,3-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)benzene

1,3-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)benzene

Cat. No.: B12039855
M. Wt: 300.4 g/mol
InChI Key: ZGKPVKPCZOURSR-UHFFFAOYSA-N
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Description

1,3-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)benzene is an organic compound that belongs to the class of bisoxazolines. It is characterized by the presence of two oxazoline rings attached to a benzene ring. This compound is known for its versatility in various chemical reactions and its applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of 1,3-dibromobenzene with 4-isopropyl-4,5-dihydrooxazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxazoline derivatives with additional functional groups, while reduction can yield simpler oxazoline compounds .

Scientific Research Applications

1,3-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The oxazoline rings can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)benzene is unique due to its specific arrangement of oxazoline rings and isopropyl groups, which confer distinct steric and electronic properties. These features make it particularly effective in certain catalytic and coordination chemistry applications .

Properties

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

4-propan-2-yl-2-[3-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C18H24N2O2/c1-11(2)15-9-21-17(19-15)13-6-5-7-14(8-13)18-20-16(10-22-18)12(3)4/h5-8,11-12,15-16H,9-10H2,1-4H3

InChI Key

ZGKPVKPCZOURSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)C(C)C

Origin of Product

United States

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